molecular formula C24H15F3N4O2S B2711085 2-(3-(methylthio)phenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1291855-41-8

2-(3-(methylthio)phenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No. B2711085
CAS RN: 1291855-41-8
M. Wt: 480.47
InChI Key: KTCVWISISQNBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a methylthio group, a trifluoromethyl group, an oxadiazole ring, and a phthalazinone ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing trifluoromethyl group could induce a dipole moment in the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the trifluoromethyl group is often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect its solubility and permeability .

Scientific Research Applications

Antimicrobial Applications

Research on phthalazinone derivatives, including compounds similar to the specified chemical structure, highlights their significant antimicrobial properties. Studies have synthesized various derivatives to explore their effectiveness against a range of bacterial and fungal strains:

  • A study by El-Hashash et al. (2012) synthesized new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-phthalazine derivatives to investigate their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (El-Hashash et al., 2012).
  • Sridhara et al. (2010) designed and synthesized 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, which showed antimicrobial activity against various bacteria and fungi strains, suggesting the structural effectiveness of these compounds in antimicrobial applications (Sridhara et al., 2010).

Anticancer Applications

Phthalazinone derivatives have also been explored for their anticancer potential, with several studies synthesizing new compounds to evaluate their efficacy against cancer cell lines:

  • Li et al. (2006) designed and synthesized novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, with some derivatives showing higher anticancer activity than cisplatin in vitro against different cancer cell lines, highlighting the promising anticancer properties of phthalazinone derivatives (Li et al., 2006).

Mechanism of Action

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties and uses. Generally, compounds with a trifluoromethyl group require careful handling due to the potential for toxic effects .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interesting features of its structure, it could be a candidate for development as a pharmaceutical or agrochemical agent .

properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O2S/c1-34-17-9-5-8-16(13-17)31-23(32)19-11-3-2-10-18(19)20(29-31)22-28-21(30-33-22)14-6-4-7-15(12-14)24(25,26)27/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCVWISISQNBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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